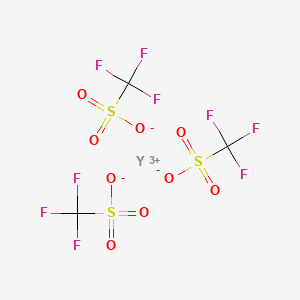

Yttrium(III) trifluoromethanesulfonate

Description

Significance of Yttrium(III) Trifluoromethanesulfonate (B1224126) as a Lewis Acid Catalyst

The primary significance of Yttrium(III) trifluoromethanesulfonate lies in its function as a robust Lewis acid catalyst. Unlike conventional Lewis acids such as aluminum chloride, which are highly sensitive to moisture, yttrium triflate demonstrates remarkable stability and maintains its catalytic activity in the presence of water. This water tolerance is a revolutionary characteristic in organic synthesis, as it eliminates the need for rigorously dry solvents and inert atmospheres, simplifying reaction procedures and broadening their applicability.

As a Lewis acid, the yttrium center accepts electron pairs from other molecules. This interaction activates substrates, stabilizes transition states, and facilitates the formation of key reaction intermediates, thereby enhancing reaction rates and often improving selectivity. chemimpex.com Its catalytic efficacy has been demonstrated to be higher than other metal triflates in certain reactions, making it a preferred choice for chemists aiming to achieve high yields and chemoselectivity. researchgate.net

Overview of Key Research Domains Involving this compound

The unique catalytic properties of this compound have led to its application across several key domains of chemical research. Its utility is particularly prominent in organic synthesis, where it catalyzes a wide array of reactions.

Key Research Applications:

Organic Synthesis: It is broadly used to catalyze carbon-carbon bond-forming reactions and the synthesis of complex heterocyclic structures. chemimpex.com

Carbohydrate Chemistry: The compound is effective in promoting the glycosidation of glycosyl fluorides, a crucial step in synthesizing glycosides. chemicalbook.comsigmaaldrich.com

Heterocycle Synthesis: It serves as a catalyst in the preparation of important nitrogen-containing heterocycles like pyridine (B92270) and quinoline (B57606) derivatives. sigmaaldrich.comsamaterials.comscbt.com

Asymmetric Synthesis: It is employed in the conversion of enantioenriched N-acyloxazolidinones into chiral esters and amides, preserving stereochemical integrity. chemicalbook.com

Protection of Functional Groups: Research has shown its effectiveness in the chemoselective protection of carbonyl compounds as dithianes and other derivatives. researchgate.net

Materials Science: Beyond organic synthesis, it is used in the development of advanced materials, including high-performance ceramics and superconductors, where the yttrium component plays a critical role. chemimpex.com

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃F₉O₉S₃Y / (CF₃SO₃)₃Y | samaterials.comscbt.comstrem.com |

| Molecular Weight | 536.11 g/mol | sigmaaldrich.comsamaterials.comscbt.com |

| CAS Number | 52093-30-8 | sigmaaldrich.comscbt.comstrem.com |

| Appearance | White crystalline powder | chemicalbook.comsamaterials.com |

| Synonyms | Yttrium triflate, Trifluoromethanesulfonic acid yttrium(III) salt | sigmaaldrich.com |

Detailed Research Findings

Research into this compound has yielded significant findings, particularly concerning its catalytic applications in organic synthesis.

One of the earliest and most impactful findings was the establishment of lanthanide triflates, including yttrium triflate, as water-stable Lewis acids in the 1990s. This discovery provided a practical and environmentally friendlier alternative to traditional Lewis acids that decompose in the presence of moisture.

Subsequent studies have detailed its effectiveness in specific, valuable transformations. For instance, yttrium triflate is a highly efficient catalyst for the one-pot, three-component Birum–Oleksyszyn reaction, which is used to synthesize α-aminophosphonates, often with significantly improved yields compared to other methods.

In the field of carbohydrate chemistry, it has been demonstrated to effectively promote the glycosidation of glycosyl fluorides, facilitating the creation of complex carbohydrate structures. sigmaaldrich.com Another significant area of research involves its use in the synthesis of heterocyclic compounds. It has been repeatedly shown to be an effective catalyst for preparing pyridine and quinoline derivatives. sigmaaldrich.comsamaterials.comscbt.com

Furthermore, yttrium triflate has proven valuable in asymmetric synthesis. It catalyzes the conversion of enantioenriched N-acyloxazolidinones to various chiral products like esters and amides, a process crucial for the synthesis of optically active molecules. chemicalbook.com Researchers have also successfully utilized yttrium triflate for the chemoselective protection of carbonyl compounds. researchgate.net It efficiently catalyzes the formation of oxathiolanes, dithiolanes, and dithianes from aldehydes and ketones, demonstrating high selectivity for carbonyl groups over other functional groups. researchgate.net The catalyst's utility extends to polymerization reactions, where it has been shown to initiate the ring-opening polymerization of ε-caprolactone under ambient conditions without the need for desiccants.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

52093-30-8 |

|---|---|

Formule moléculaire |

CHF3O3SY |

Poids moléculaire |

238.99 g/mol |

Nom IUPAC |

trifluoromethanesulfonic acid;yttrium |

InChI |

InChI=1S/CHF3O3S.Y/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

Clé InChI |

MRVDPBDPQPBGMS-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Y+3] |

SMILES canonique |

C(F)(F)(F)S(=O)(=O)O.[Y] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Synthetic Methodologies for Yttrium Iii Trifluoromethanesulfonate

Conventional Synthesis Routes

The traditional preparation of yttrium(III) trifluoromethanesulfonate (B1224126) typically involves the reaction of an yttrium-containing precursor with trifluoromethanesulfonic acid. This acid-base reaction provides a direct pathway to the desired salt.

Reaction of Yttrium Oxide with Trifluoromethanesulfonic Acid

A common and straightforward method for the synthesis of yttrium(III) trifluoromethanesulfonate is the direct reaction of yttrium oxide (Y₂O₃) with trifluoromethanesulfonic acid (TfOH). In this process, the basic yttrium oxide reacts with the strong triflic acid in an aqueous solution. The general reaction can be represented as:

Y₂O₃ + 6 TfOH → 2 Y(OTf)₃ + 3 H₂O

The procedure typically involves suspending yttrium oxide in water, followed by the slow addition of trifluoromethanesulfonic acid. The reaction mixture is then heated to facilitate the dissolution of the solid oxide and ensure complete reaction. After the reaction is complete, the water is removed, often under reduced pressure, to yield the hydrated this compound. To obtain the anhydrous form, which is often more desirable for catalytic applications due to its higher Lewis acidity, further drying under high vacuum and elevated temperatures is necessary.

Reaction of Yttrium Trioxide with Trifluoromethanesulfonic Acid

Yttrium trioxide is the systematic name for Y₂O₃, which is more commonly referred to as yttrium oxide. Therefore, the synthetic route detailed in section 2.1.1 is identical for the reaction of yttrium trioxide with trifluoromethanesulfonic acid. The chemical principles and procedural steps remain the same, involving the neutralization of the basic oxide with the superacid to form the corresponding salt and water.

Sustainable Synthesis and Recovery Methods

In recent years, there has been a growing emphasis on developing sustainable chemical processes, including the recycling of valuable elements from waste streams. Electronic waste has been identified as a significant secondary source of rare-earth elements, including yttrium.

Recycling Yttrium from Electronic Waste for Trifluoromethanesulfonate Production

An innovative and environmentally conscious approach to synthesizing this compound involves the use of yttrium recovered from electronic waste (e-waste). areasciencepark.it Significant quantities of yttrium are present in the phosphor powders of fluorescent lamps and cathode ray tubes (CRTs). researchgate.netnih.gov The recovery process typically involves a hydrometallurgical route to extract the yttrium, which is then converted to the triflate salt.

Leaching of Yttrium from Phosphor Powders:

The first step in this sustainable route is the extraction of yttrium from the phosphor powder of dismantled electronic devices. This is achieved by leaching the powder with an acidic solution. Various acids have been investigated for their efficiency in dissolving yttrium compounds from the complex matrix of the phosphor. The choice of acid and leaching conditions significantly impacts the recovery yield of yttrium.

| Acid Used | Concentration | Temperature (°C) | Time | Yttrium Leaching Efficiency (%) | Source of E-waste |

|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 0.4 M with H₂O₂ | 80 | 20 min | ~90-95 | CRT Phosphor |

| Sulfuric Acid (H₂SO₄) | 0.05 M with H₂O₂ | 60 | 20 min | ~90 | CRT Phosphor |

| Hydrochloric Acid (HCl) | 5 M | 100 | 6 h | 91.8 | CRT Phosphor |

| Hydrochloric Acid (HCl) with Microwave Assistance | Not Specified | 60 | 60 min | 99.84 | Waste Phosphors |

This table presents a summary of research findings on the leaching efficiency of yttrium from electronic waste under various conditions. researchgate.netglobethesis.commdpi.com

Following the leaching process, the yttrium-rich solution undergoes purification steps to remove other metallic impurities. This can involve precipitation or solvent extraction techniques. The purified yttrium is then typically precipitated as yttrium oxalate (B1200264) or yttrium hydroxide, which is subsequently calcined to produce high-purity yttrium oxide (Y₂O₃). globethesis.com

Conversion to this compound:

The recovered yttrium oxide serves as the precursor for the synthesis of this compound. The process mirrors the conventional synthesis route described in section 2.1.1. The recycled yttrium oxide is reacted with trifluoromethanesulfonic acid. This is followed by filtration and water removal to yield the final yttrium triflate product. areasciencepark.it While the resulting yttrium triflate may not be 100% pure, it has been demonstrated to be an effective and economically viable catalyst. areasciencepark.it This sustainable approach not only provides an alternative source for a valuable chemical but also contributes to the circular economy by valorizing electronic waste. areasciencepark.it

Catalytic Applications of Yttrium Iii Trifluoromethanesulfonate in Organic Synthesis

General Lewis Acid Catalysis

As a Lewis acid, yttrium(III) trifluoromethanesulfonate (B1224126) functions by accepting electron pairs from donor molecules. This interaction allows it to activate substrates, stabilize transition states, and facilitate the formation of reaction intermediates, thereby catalyzing a wide array of organic transformations.

The catalytic activity of yttrium(III) trifluoromethanesulfonate significantly enhances reaction rates. The Y³⁺ ion coordinates to electron-rich substrates, such as carbonyl compounds, polarizing bonds and accelerating nucleophilic attack. This activation is crucial in reactions that would otherwise proceed slowly or not at all under uncatalyzed conditions. The degree of activation and the resulting reaction rate are directly related to the electrophilicity of the metal catalyst. nih.gov

Beyond accelerating reactions, this compound is instrumental in controlling selectivity, particularly enantioselectivity. In asymmetric catalysis, the choice of metal catalyst can be pivotal in determining the stereochemical outcome of a reaction. For instance, in Michael addition reactions, the larger ionic radius of yttrium compared to other metals like scandium can lead to a reversal of enantioselectivity. rsc.org This is attributed to the different ways the larger yttrium ion can coordinate with both the enolate and the ketone, influencing the transition state geometry and favoring the formation of one enantiomer over the other. rsc.org This ability to dictate stereochemistry is a powerful tool for the synthesis of complex chiral molecules.

A defining feature of this compound, and rare-earth metal triflates in general, is their remarkable stability and activity in the presence of water. du.ac.in Unlike traditional Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which readily hydrolyze and are deactivated or decomposed by water, yttrium triflate maintains its catalytic efficacy in aqueous media. du.ac.in This water tolerance is a revolutionary characteristic in organic synthesis for several reasons.

Firstly, it eliminates the need for stringent anhydrous (water-free) conditions, which are often costly and laborious to maintain. Reactions can be performed in air using standard glassware without special desiccation steps. Secondly, it opens up the possibility of using water as an environmentally benign solvent, aligning with the principles of green chemistry. researchgate.netrsc.org The ability of water-tolerant Lewis acids (WTLAs) like yttrium triflate to catalyze reactions in high-temperature water further expands their utility. researchgate.netresearchgate.net This robustness in aqueous environments makes this compound a more practical and sustainable alternative to moisture-sensitive catalysts for a wide range of organic transformations. acs.org

Carbon-Carbon Bond Formation Reactions

This compound is a particularly effective catalyst for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its application in Friedel-Crafts reactions showcases its catalytic prowess.

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. This compound and other rare earth triflates have been identified as efficient catalysts for both alkylation and acylation variants of this reaction. researchgate.netoup.com

In Friedel-Crafts alkylation, this compound catalyzes the addition of an alkyl group to an aromatic ring. It has been successfully employed in highly enantioselective reactions. A notable example is the Friedel-Crafts alkylation of β-trichloro(trifluoro)methyl aryl enones with indoles. rsc.org This reaction, catalyzed by a yttrium(III) complex, proceeds under mild conditions to produce functionalized indoles containing a chiral tertiary carbon center. The process is highly efficient, achieving excellent yields and high levels of enantiomeric excess (ee). rsc.org

Table 1: Yttrium(III)-Catalyzed Enantioselective Friedel-Crafts Alkylation of Indoles

| Entry | R¹ | R² | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | H | H | 95 | 93 |

| 2 | H | 5-Me | 96 | 93 |

| 3 | H | 5-OMe | 99 | 92 |

| 4 | H | 5-Cl | 94 | 92 |

| 5 | H | 7-Me | 99 | 96 |

| 6 | Me | H | 99 | 95 |

Data sourced from a study on yttrium(III)-catalyzed alkylation of β-trichloro(trifluoro)methyl aryl enones with indoles. rsc.org

This compound also serves as an effective catalyst for Friedel-Crafts acylation, which involves the introduction of an acyl group onto an aromatic ring. researchgate.net The reaction typically proceeds smoothly with a catalytic amount of the triflate when using aromatic compounds with electron-donating substituents, such as anisole (B1667542) or mesitylene, and acid anhydrides as the acylating agent. oup.com This process yields the corresponding aromatic ketones in high yields. researchgate.netoup.com

While yttrium triflate alone may not be as effective for less reactive aromatic compounds like toluene, its catalytic activity can be significantly enhanced by the addition of lithium perchlorate (B79767) (LiClO₄). researchgate.netoup.com The catalyst can often be recovered and reused, adding to the practicality of the method. oup.com The choice of solvent can also be critical, with nitromethane (B149229) often providing the best results for achieving high yields. oup.com

Table 2: Effect of Catalyst and Solvent on Friedel-Crafts Acylation of Anisole

| Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Yb(OTf)₃ (10) | Dichloroethane | 20 | 52 |

| Yb(OTf)₃ (10) | Nitromethane | 20 | 78 |

| Yb(OTf)₃ (20) | Nitromethane | 18 | 99 |

| Sc(OTf)₃ (10) | Nitromethane | 4 | 91 |

Data adapted from studies on rare earth triflate-catalyzed acylations, showing general trends applicable to yttrium triflate. oup.com

Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered rings, is significantly accelerated by Lewis acids. This compound has proven to be an effective catalyst for this transformation, promoting the reaction under mild conditions.

Research has demonstrated the utility of Y(OTf)₃ in the Diels-Alder reaction between isoprene (B109036) and 2-cyclopentene-1-one. When used as a solid-supported catalyst under microwave irradiation, Y(OTf)₃ showed performance comparable to other efficient triflates like scandium triflate [Sc(OTf)₃]. rsc.org This highlights its capacity to facilitate cycloadditions in greener, solvent-free conditions.

Furthermore, Y(OTf)₃ has been successfully employed in asymmetric Diels-Alder reactions. In the reaction between cyclopentadiene (B3395910) and (4S)-3-acryloyl-4-tert-butyloxazolidin-2-one, a homogeneous Y(OTf)₃ catalyst in dichloromethane (B109758) (CH₂Cl₂) at -20°C afforded the corresponding cycloadduct in 86% yield. lew.ro The reaction exhibited good stereocontrol, resulting in an endo:exo diastereoisomeric ratio of 81:19 and a high enantiomeric excess (ee) of 96% for the major endo product. lew.ro

| Diene | Dienophile | Catalyst System | Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Isoprene | 2-Cyclopentene-1-one | Y(OTf)₃ (solid support) | Microwave | Efficient Performance | N/A | N/A | rsc.org |

| Cyclopentadiene | (4S)-3-Acryloyl-4-tert-butyloxazolidin-2-one | Y(OTf)₃ (homogeneous) | CH₂Cl₂, -20°C, 20 h | 86 | 81:19 | 96 (for endo) | lew.ro |

Michael Additions

The Michael addition, or conjugate addition, is a fundamental method for forming carbon-carbon bonds. This compound serves as an excellent catalyst for this reaction, particularly for the addition of soft nucleophiles to α,β-unsaturated carbonyl compounds.

The catalytic prowess of Y(OTf)₃ has been showcased in the Michael addition of various substituted indoles (Michael donors) to benzylidenemalonates (Michael acceptors). lew.ro The reactions proceed efficiently in solvents like methanol (B129727) or acetonitrile (B52724), and the catalyst can be immobilized on a solid support, allowing for easy recovery and recycling with minimal loss of activity, especially when acetonitrile is used as the solvent. lew.ro This demonstrates the potential for developing more sustainable and environmentally friendly processes.

The scope of the reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the indole (B1671886) ring and the benzylidene malonate.

| Indole Substituent (R¹) | Benzylidenemalonate Substituent (R²) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H | H | 10 mol% Y(OTf)₃, MeCN, rt, 24h | 83 | lew.ro |

| 5-OMe | H | 10 mol% Y(OTf)₃, MeCN, rt, 24h | 90 | lew.ro |

| 5-Br | H | 10 mol% Y(OTf)₃, MeCN, rt, 24h | 85 | lew.ro |

| H | 4-Cl | 10 mol% Y(OTf)₃, MeCN, rt, 24h | 92 | lew.ro |

| H | 4-NO₂ | 10 mol% Y(OTf)₃, MeCN, rt, 24h | 95 | lew.ro |

Aldol (B89426) Condensations

The aldol condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. This compound, particularly when combined with chiral ligands, has been shown to be a highly effective catalyst for asymmetric aldol condensations.

In combination with chiral aziridine-containing vicinal iminophenol tridentate ligands (salazins), Y(OTf)₃ catalyzes the asymmetric aldol condensation of electron-deficient aromatic aldehydes with ketones like acetone (B3395972) and various cycloalkanones. researchgate.net This catalytic system demonstrates excellent reactivity and enantioselectivity, with the stereochemical outcome attributed to a strong π–stacking interaction between the aromatic aldehyde and the vicinal iminophenol group of the ligand within the transition state. researchgate.net

The reactions typically proceed at 0°C, yielding the desired aldol products in high yields and with excellent enantiomeric excess (up to 98% ee). The scope is broad, with various substituted benzaldehydes reacting smoothly with acetone.

| Aldehyde | Ketone | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | Acetone | 98 | 98 | researchgate.net |

| 4-Cyanobenzaldehyde | Acetone | 96 | 97 | researchgate.net |

| 4-Trifluoromethylbenzaldehyde | Acetone | 95 | 96 | researchgate.net |

| 4-Chlorobenzaldehyde | Acetone | 33 | 91 | researchgate.net |

| 4-Bromobenzaldehyde | Acetone | 86 | 95 | researchgate.net |

Hantzsch Multicomponent Reactions for 1,4-Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction used to prepare 1,4-dihydropyridines (1,4-DHPs), a scaffold present in numerous biologically active compounds. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. Lewis acids are known to catalyze this transformation effectively.

This compound has been identified as an efficient Lewis acid catalyst for the Hantzsch synthesis of 1,4-DHP derivatives. mdpi.com Its application in this multicomponent reaction streamlines the synthesis of these valuable heterocyclic compounds, promoting higher yields and cleaner reactions under mild conditions. While specific, detailed studies with extensive substrate tables for Y(OTf)₃ are not as prevalent as for other triflates, its utility is recognized within the broader context of Lewis acid catalysis for this important transformation. The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration.

Heterocyclic Compound Synthesis

This compound is a valuable catalyst for the construction of various heterocyclic frameworks, most notably pyridine (B92270) and quinoline (B57606) derivatives.

Preparation of Pyridine Derivatives

Pyridines are fundamental N-heterocycles found in a vast number of pharmaceuticals, agrochemicals, and natural products. Y(OTf)₃ serves as an effective catalyst for the synthesis of substituted pyridine derivatives.

One notable application is the three-component aza-Friedel–Crafts reaction for the C₃-alkylation of imidazo[1,2-a]pyridines. This method uses Y(OTf)₃ as a Lewis acid catalyst to react imidazo[1,2-a]pyridines, various aldehydes, and amines. The reaction proceeds efficiently in a normal air atmosphere, without the need for inert gas protection or anhydrous conditions, and provides a series of C₃-alkylated imidazo[1,2-a]pyridine (B132010) derivatives in moderate to good yields.

Furthermore, the Hantzsch reaction, as described in section 3.2.5, can be adapted to produce pyridine derivatives. The initially formed 1,4-dihydropyridines can be subsequently oxidized in a separate step or, in some cases, in a one-pot domino process to yield the corresponding aromatic pyridine core.

Preparation of Quinoline Derivatives

The quinoline skeleton is another privileged heterocyclic motif in medicinal chemistry. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a primary method for quinoline synthesis.

This compound has been established as a highly efficient catalyst for the Friedländer synthesis. It effectively catalyzes the condensation of 2-aminoaryl ketones with α-methylene ketones at room temperature under mild conditions, affording a wide range of polysubstituted quinolines in excellent yields. In comparative studies, Y(OTf)₃ has been shown to provide better yields than other lanthanide triflates like Yb(OTf)₃ under certain conditions, particularly in solvent-free reactions. researchgate.net

| 2-Aminoaryl Ketone | α-Methylene Ketone | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminobenzophenone | Ethyl acetoacetate | 10 mol% Y(OTf)₃, rt | 92 | researchgate.net |

| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 10 mol% Y(OTf)₃, rt | 94 | researchgate.net |

| 2-Aminobenzophenone | Cyclohexane-1,3-dione | 10 mol% Y(OTf)₃, rt | 96 | researchgate.net |

| 2-Amino-5-chlorobenzophenone | Dimedone | 10 mol% Y(OTf)₃, rt | 95 | researchgate.net |

| 2-Aminoacetophenone | Acetylacetone | 10 mol% Y(OTf)₃, rt | 90 | researchgate.net |

Asymmetric Catalysis with this compound Complexes

The development of chiral Lewis acid catalysts is a cornerstone of modern asymmetric synthesis. This compound, when complexed with chiral ligands, has been shown to be an effective catalyst for enantioselective transformations.

Chiral complexes of this compound have demonstrated excellent reactivity and enantioselectivity in catalytic asymmetric aldol reactions. One notable example involves the use of a chiral N,N'-dioxide-yttrium triflate complex. This catalyst was successfully employed in the asymmetric aldol cyclization of α-keto esters with an α-isothiocyanato imide. The reaction yielded a series of cyclic thiocarbamates bearing chiral quaternary stereocenters in good to high yields, with outstanding diastereo- (up to 25:1 dr) and enantioselectivities (up to 99% ee). semanticscholar.org

In another study, chiral tridentate ligands known as "salazins," prepared from enantiopure aziridines and salicylaldehydes, were complexed with Y(OTf)₃. researchgate.net These complexes proved to be excellent catalysts for the asymmetric aldol condensation of electron-deficient aromatic aldehydes with ketones like acetone and various cycloalkanones. researchgate.net The reactions proceeded with high reactivity and enantioselectivity. For instance, the reaction of 4-nitrobenzaldehyde with acetone catalyzed by a Y(OTf)₃-salazin complex afforded the corresponding aldol product in high yield and excellent enantiomeric excess. The stereochemical outcome is rationalized by a strong π–stacking interaction between the aromatic aldehyde and the iminophenol group within the chiral ligand framework. researchgate.net The choice of Y(OTf)₃ was also noted to be economically advantageous compared to the more expensive Scandium(III) triflate, which gave similar catalytic results. researchgate.net

| Aldehyde | Ketone | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | 85 | 95 |

| 4-Chlorobenzaldehyde | Acetone | 82 | 92 |

| 2-Nitrobenzaldehyde | Acetone | 80 | 90 |

| 4-Nitrobenzaldehyde | Cyclohexanone | 88 | 96 (94:6 dr) |

| 4-Nitrobenzaldehyde | Cyclopentanone | 86 | 93 (92:8 dr) |

Chiral Ligand-Mediated Asymmetric Reactions (e.g., N,N-Dioxide-Yttrium Trifluoromethanesulfonate Complexes, Salazin Ligands)

This compound, in combination with chiral ligands, serves as an effective catalytic system for asymmetric synthesis, enabling the production of enantioenriched molecules. The coordination of the yttrium metal center with a chiral ligand creates a chiral environment that directs the stereochemical outcome of a reaction. Among the various ligands employed, N,N'-dioxides and Salazin ligands have shown significant promise.

Chiral N,N'-dioxide ligands are a class of C2-symmetric, neutral tetradentate ligands that can be readily synthesized from common amino acids and amines. These flexible ligands coordinate with a variety of metal ions, including yttrium(III), to form complexes that are active in asymmetric catalysis. The resulting non-planar cis-α metal complexes create a well-defined chiral pocket that can induce high levels of stereocontrol in various organic transformations.

A notable example is the use of chiral aziridine-containing vicinal iminophenol tridentate ligands, named Salazins. ucl.ac.ukornl.govresearchgate.net These ligands are prepared in a single step from readily available enantiopure aziridines and salicylaldehydes. ucl.ac.ukornl.gov When complexed with this compound, they demonstrate excellent reactivity and enantioselectivity in catalytic asymmetric aldol condensations. ucl.ac.ukornl.govresearchgate.net Specifically, the Y(OTf)₃-Salazin system has been successfully applied to the reaction between electron-deficient aromatic aldehydes and ketones like acetone and various cycloalkanones. ucl.ac.ukornl.gov The high stereoselectivity observed is attributed to a strong π–stacking interaction between the aromatic aldehyde and the vicinal iminophenol group within the chiral ligand. ucl.ac.ukornl.govresearchgate.net In comparative studies with other rare-earth metal triflates, the yttrium-based system was identified as the optimal choice for the asymmetric aldol condensation, considering both performance and the higher cost of metals like scandium. ucl.ac.uk

The scope of the Y(OTf)₃-Salazin catalyst system has been explored with various substrates. For instance, in the aldol condensation of 4-nitrobenzaldehyde with acetone, the complex yielded the desired product with high yield and enantioselectivity. ucl.ac.uk The system also proved effective for other electron-deficient benzaldehydes and for reactions involving cyclic ketones, where it achieved both high diastereo- and enantioselectivity. ucl.ac.uk

| Reactants | Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde + Acetone | Salazin-iPr | Y(OTf)3/Salazin-iPr | 95 | 95 | N/A | ucl.ac.uk |

| 3-Nitrobenzaldehyde + Acetone | Salazin-iPr | Y(OTf)3/Salazin-iPr | 72 | 90 | N/A | ucl.ac.uk |

| 2-Nitrobenzaldehyde + Acetone | Salazin-iPr | Y(OTf)3/Salazin-iPr | 84 | 93 | N/A | ucl.ac.uk |

| 4-Chlorobenzaldehyde + Acetone | Salazin-iPr | Y(OTf)3/Salazin-iPr | 33 | 91 | N/A | ucl.ac.uk |

| 4-Nitrobenzaldehyde + Cyclohexanone | Salazin-iPr | Y(OTf)3/Salazin-iPr | 94 | 91 (anti) | 94:6 (anti:syn) | ucl.ac.uk |

Heterogeneous and Reusable Catalysis

The practical application of homogeneous catalysts like this compound is often hindered by challenges in separating the catalyst from the reaction products. This limitation drives the development of heterogeneous catalytic systems, which facilitate easy recovery and reuse, aligning with the principles of green chemistry.

Immobilizing homogeneous catalysts onto insoluble solid supports is a common strategy to create heterogeneous catalysts that are easily separable, recoverable, and reusable. samaterials.comresearchgate.net Porous silica (B1680970) (SiO₂) is a frequently used support material due to its mechanical and thermal stability, high surface area, and the presence of surface hydroxyl groups that allow for functionalization. samaterials.combohrium.com

This compound has been successfully immobilized on silica functionalized with amino groups, such as aminopropyl triethoxysilane (B36694) (APTES) or aminopropyl trimethoxysilane (B1233946) (APTMS). samaterials.comucl.ac.uk This immobilization is achieved through an acid-base interaction between the Lewis acidic yttrium triflate and the basic amino groups on the silica surface. samaterials.comresearchgate.net

These silica-supported yttrium triflate catalysts have been effectively used in packed-bed reactors for continuous flow reactions. samaterials.comresearchgate.netacs.org For example, in the Michael addition of indoles to benzylidene malonates, the silica-supported catalyst demonstrated improved productivity and a prolonged catalyst lifetime compared to the corresponding batch reaction. samaterials.comresearchgate.netacs.org The heterogeneous nature of the catalyst allows for a straightforward separation of the product, which remains in the flow stream while the catalyst is retained in the packed bed. samaterials.com A significant advantage of this system is its robustness; a catalytic reactor used for a Michael addition for five days was subsequently employed for a stereoselective Diels-Alder cycloaddition, showing a 24-fold higher productivity than the batch process. samaterials.comacs.org

| Reaction | Catalyst System | Reaction Type | Productivity Improvement (vs. Batch) | Key Advantages | Reference |

|---|---|---|---|---|---|

| Michael Addition of Indoles to Benzylidene Malonates | Y(OTf)3 immobilized on functionalized silica | Continuous Flow | Improved | Easy product recovery, prolonged catalyst life | samaterials.comresearchgate.netacs.org |

| Stereoselective Diels-Alder Cycloaddition | Y(OTf)3 immobilized on functionalized silica (reused reactor) | Continuous Flow | 24x higher | Demonstrates catalyst robustness and versatility | samaterials.comacs.org |

Additive manufacturing, or 3D printing, has emerged as a transformative technology for creating customized reactors and structured catalysts with precisely controlled geometries. ucl.ac.ukacs.org This technique allows for the incorporation of catalysts directly into the printed device, offering novel approaches to reaction optimization and process intensification. nih.gov

This compound has been successfully integrated into 3D printed devices for catalytic applications. One approach involves impregnating the catalyst into a photocurable resin, such as poly(ethylene glycol) diacrylate (PEGDA), which is then used to print catalytically active objects via stereolithography (SLA). nih.gov This method has been used to fabricate catalyst-embedded stirrer devices designed to fit standard laboratory glassware. nih.gov

These catalytic stirrers simplify the process of setting up multiple reactions by eliminating the need to weigh out the catalyst for each experiment. In a screening of Lewis acids for the synthesis of 2,3-disubstituted benzimidazoles, a 3D-printed stirrer containing Y(OTf)₃ was tested alongside other catalysts. nih.gov Although scandium triflate showed the highest activity in that specific reaction, the study demonstrated the viability of embedding yttrium triflate into these devices. nih.gov Further research focused on developing a 3D-printed stirrer bead with a 2.5% w/w loading of Y(OTf)₃ for the protection of carbonyl groups in aldehydes using thiols, showcasing the adaptability of this technology for different chemical transformations. ucl.ac.uk The use of these devices not only simplifies the reaction work-up, as the catalyst is easily removed, but can also lead to higher yields compared to using the catalyst in its powdered form. acs.org

| Device Type | Fabrication Method | Catalyst | Application | Key Findings | Reference |

|---|---|---|---|---|---|

| Catalyst-Impregnated Stirrer Device | Stereolithography (SLA) | Y(OTf)3 (2.5% w/w in resin) | Synthesis of 2,3-disubstituted benzimidazoles | Demonstrated successful incorporation and catalytic activity in a multi-catalyst screening. | nih.gov |

| Catalyst-Impregnated Stirrer Device | Stereolithography (SLA) | Y(OTf)3 | Synthesis of 2-substituted benzothiazoles | Device was reusable and offered a simpler work-up procedure. | acs.org |

| Catalyst-Impregnated Stirrer Bead | Stereolithography (SLA) | Y(OTf)3 (2.5% w/w) | Protection of carbonyl groups with thiols | Developed specifically for microwave-assisted reactions. | ucl.ac.uk |

The economic and environmental viability of a catalytic process is significantly enhanced by the ability to recover and reuse the catalyst over multiple cycles without a significant loss of activity. This compound has been the subject of several such studies, demonstrating its potential for recyclability in various reaction settings.

In homogeneous systems, recovery can be more challenging. However, in some cases, the catalyst can be reused. For example, in the Friedel-Crafts acylation of indoles using an ionic liquid as the solvent, the Y(OTf)₃ catalyst could be reused up to four times without a significant drop in its catalytic activity.

The advantages of reusability become more pronounced with heterogeneous catalysts. The silica-supported yttrium triflate used in continuous flow packed-bed reactors inherently allows for constant reuse, as the catalyst remains in the reactor while the product flows out. samaterials.comresearchgate.netacs.org These systems have shown prolonged catalyst life over several days of continuous operation. researchgate.netacs.org Similarly, heterogeneous catalysts prepared from recovered rare earth element mixtures containing yttrium have been immobilized on silica and have shown sustained activity in Michael additions. ucl.ac.uk

The novel 3D-printed stirrer devices containing yttrium triflate also demonstrate excellent reusability. After a reaction is complete, the device can be simply removed from the reaction mixture, washed, and used in a subsequent reaction. acs.org This approach not only simplifies product purification but also contributes to a more sustainable chemical process.

| Catalyst System | Reaction | Number of Cycles | Key Outcome | Reference |

|---|---|---|---|---|

| Homogeneous Y(OTf)3 in [BMI]BF4 | Friedel-Crafts acylation of indoles | Up to 4 | Catalyst could be reused without significant loss of activity. | |

| Silica-Supported Y(OTf)3 | Michael Addition (Continuous Flow) | Continuous use for 5 days | Prolonged catalyst lifetime and stability demonstrated. | researchgate.netacs.org |

| 3D-Printed Stirrer with Y(OTf)3 | Synthesis of 2-substituted benzothiazoles | Multiple times | Successful demonstration of reusability with simple mechanical recovery. | acs.org |

Yttrium Iii Trifluoromethanesulfonate in Polymerization Chemistry

Ring-Opening Polymerization of Cyclic Esters

Ring-opening polymerization (ROP) is a key method for producing a variety of polymers, and yttrium(III) trifluoromethanesulfonate (B1224126) has demonstrated significant catalytic activity in the ROP of cyclic esters like ε-caprolactone and lactide.

Yttrium(III) trifluoromethanesulfonate has been successfully employed as a catalyst for the bulk polymerization of ε-caprolactone (CL) . A notable advantage of this catalytic system is its tolerance to air, allowing for a simplified and more environmentally friendly polymerization process without the need for stringent anhydrous conditions . The polymerization can be effectively carried out in a simple glass vial, highlighting the practical utility of this catalyst .

Research has shown that the addition of a small amount of water or an alcohol like 2-propanol can activate the polymerization of CL when using yttrium triflate. The presence of these co-initiators influences the molecular weight and molecular weight distribution of the resulting poly(ε-caprolactone) (PCL). For instance, in a bulk polymerization carried out at 60°C, the number-average molecular weight (Mn) of the obtained PCL was in the range of 5,000 to 12,000 g/mol with a narrow molecular weight distribution of approximately 1.2.

The polymerization of ε-caprolactone using yttrium triflate has also been demonstrated in an aqueous medium, showcasing the catalyst's remarkable water stability researchgate.net. In these precipitation polymerizations, quantitative conversions can be achieved at temperatures of 70°C and 100°C, yielding PCL with number-average molecular weights up to 5,400 g/mol and dispersities around 1.5-2.0 researchgate.net. The mechanism in water is suggested to be a polycondensation of the in-situ generated 6-hydroxyhexanoic acid researchgate.net.

Table 1: Bulk Polymerization of ε-Caprolactone with Yttrium Triflate at 60°C for 48 hours

| Entry | Co-initiator | Yield (%) | Mn (g/mol) | Mw/Mn |

|---|---|---|---|---|

| 1 | None | 85 | 11,500 | 1.21 |

| 2 | Water (0.1 eq) | 92 | 9,800 | 1.18 |

| 3 | 2-Propanol (0.1 eq) | 95 | 8,500 | 1.15 |

While yttrium-based complexes, in general, are effective catalysts for the ring-opening polymerization of lactide, specific detailed studies on the use of this compound for the polymerization of racemic lactide (rac-lactide) are less prevalent in the literature. However, the principles of Lewis acid catalysis by metal triflates suggest its potential in this reaction. The polymerization of lactide is often sensitive to the catalyst structure, which can influence the stereoselectivity of the polymerization and thus the properties of the resulting polylactide (PLA) nih.govnih.gov. Yttrium complexes with specifically designed ligands have shown high activity and stereoselectivity in the ROP of rac-lactide, leading to heterotactic or isotactic PLA nih.govmdpi.com. Theoretical studies on bifunctional yttrium catalysts have highlighted the importance of the ligand framework and steric interactions in determining the stereoselectivity of the polymerization mdpi.com. Although direct data for yttrium triflate is limited, it is plausible that it can catalyze the ROP of rac-lactide, likely proceeding through a coordination-insertion mechanism, which is common for metal-catalyzed ROP of cyclic esters jetir.org.

The control of polymer microstructure, particularly tacticity, is crucial as it dictates the physical and mechanical properties of the resulting polymer. In the context of polylactide, the stereochemical arrangement of the monomer units can lead to amorphous or semi-crystalline materials with vastly different properties ed.ac.uk. While specific studies on controlling PLA tacticity with this compound are not extensively documented, the use of yttrium-based catalysts with chiral ligands has been shown to be a successful strategy for producing stereoregular PLA from rac-lactide nih.gov. For instance, certain chiral yttrium alkoxide complexes can polymerize rac-lactide to produce isotactic stereoblock PLA nih.gov. The choice of ligand plays a critical role in the stereocontrol of the polymerization nih.gov. The Lewis acidic nature of this compound can influence the coordination of the lactide monomer, which is a key step in controlling the stereochemistry of the polymer chain.

This compound as a Polymerization Initiator

This compound primarily acts as a Lewis acid catalyst in ring-opening polymerizations rather than a direct initiator in the traditional sense. In the ROP of cyclic esters, the polymerization is typically initiated by a nucleophile, such as an alcohol or water, which is often present as an impurity or intentionally added as a co-initiator . The yttrium triflate activates the monomer by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the initiator. This coordination-insertion mechanism is a common pathway for the ROP of lactones and lactides catalyzed by metal compounds jetir.org. The catalyst is regenerated after each monomer addition, allowing a single catalyst molecule to produce multiple polymer chains. The concentration and type of initiator used in conjunction with yttrium triflate can be used to control the molecular weight of the resulting polymer .

Advanced Polymerization Techniques (e.g., Atom Transfer Radical Polymerization)

Beyond ring-opening polymerization, this compound has found application in advanced controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, this yttrium salt is not the primary catalyst but is used as a Lewis acid additive to control the stereochemistry of the polymerization.

For instance, in the ATRP of N,N-dimethylacrylamide, the addition of this compound has been shown to significantly enhance the isotacticity of the resulting polymer researchgate.net. This control over tacticity is achieved through the coordination of the Lewis acid to the carbonyl group of the monomer and the growing polymer chain, which influences the stereochemistry of monomer addition to the propagating radical. This approach allows for the synthesis of stereoblock copolymers by adding the Lewis acid at a specific point during the polymerization researchgate.net.

Advanced Materials Science Applications of Yttrium Iii Trifluoromethanesulfonate

Nanomaterials Synthesis

Yttrium(III) trifluoromethanesulfonate (B1224126) plays a significant role in the field of nanotechnology, where it serves as a precursor for the synthesis of various nanomaterials. The compound provides a reliable and high-purity source of yttrium ions, which is critical for controlling the stoichiometry and properties of the resulting nanostructures. While various yttrium salts can be used, the triflate anion can offer advantages in solubility for certain non-aqueous synthesis routes.

The synthesis process typically involves dissolving Yttrium(III) trifluoromethanesulfonate in a suitable solvent, often along with other metal precursors, followed by a chemical reaction (such as hydrolysis or thermolysis) to induce the formation of nanoparticles. This approach is utilized in the creation of materials such as yttrium oxide (Y₂O₃) and yttrium fluoride (B91410) (YF₃) nanoparticles. jbnu.ac.krmdpi.com These yttrium-based nanomaterials are investigated for a wide array of uses, from biomedical imaging to catalysts and as components in advanced composites. researchgate.net The controlled decomposition of the precursor allows for manipulation of particle size and morphology, which are key determinants of a nanomaterial's final properties and performance. researchgate.net

Table 1: Yttrium-Based Nanomaterials and Synthesis Precursors This table is interactive and may not display correctly in all environments.

| Nanomaterial | Common Yttrium Precursor(s) | Synthesis Method Example |

|---|---|---|

| Yttrium Oxide (Y₂O₃) | Yttrium Nitrate (B79036), Yttrium Chloride | Sol-Gel, Hydrothermal |

| Yttrium Fluoride (YF₃) | Yttrium Chloride | Colloidal Synthesis |

Ceramics and Superconducting Materials

This compound is a key compound in the development of advanced ceramics and superconducting materials, where the incorporation of yttrium is essential for achieving desired performance characteristics.

In advanced ceramics, this compound functions as a precursor to introduce yttrium oxide (yttria, Y₂O₃). Yttria is a critical additive for enhancing the mechanical and thermal properties of ceramic materials. One of the most significant applications is in the production of Yttria-Stabilized Zirconia (YSZ), a robust ceramic used in applications ranging from thermal barrier coatings in jet engines to dental implants. wikipedia.orgpreciseceramic.com

Pure zirconia undergoes a phase transformation upon cooling that involves a large volume change, leading to cracking and mechanical failure. wikipedia.org The addition of yttria, derived from precursors like this compound during the manufacturing process, stabilizes the cubic crystal structure of zirconia from high temperatures down to room temperature. wikipedia.orgnih.gov This stabilization prevents the destructive phase change, resulting in a ceramic with exceptional strength, fracture toughness, and thermal stability. preciseceramic.com The amount of yttria added, typically between 3 and 8 mol%, can be precisely controlled to tailor the properties of the final YSZ ceramic for specific applications. nih.govfuelcellstore.com

The discovery of high-temperature superconductors was a landmark in materials science, with yttrium playing a central role. This compound is used in research and development as a high-purity yttrium source for synthesizing yttrium-based superconductors. The most famous of these is Yttrium Barium Copper Oxide (YBCO), the first material discovered to superconduct above the boiling point of liquid nitrogen (77 K). wikipedia.org

The synthesis of YBCO is highly sensitive to the stoichiometry and purity of its constituent elements. wikipedia.org Precursors like this compound, along with compounds of barium and copper, are dissolved to create a homogenous solution. researchgate.netresearchgate.net This solution is then processed through methods such as sol-gel synthesis or solid-state reaction at high temperatures to form the precise crystalline perovskite structure required for superconductivity. wikipedia.orgswarthmore.edu The quality of the precursor materials is paramount, as impurities can disrupt the crystal lattice and degrade the superconducting properties of the final YBCO material. electrochem.org

Thin Film Technologies

This compound is employed in the fabrication of advanced thin films, where its properties as a precursor are crucial for deposition processes.

Building on its role in bulk superconductors, this compound is specifically utilized in the preparation of superconducting thin films. These films are essential for developing compact electronic devices, high-field magnets, and sensitive magnetic field detectors. YBCO thin films, in particular, are widely researched and applied. researchgate.net

Various thin-film deposition techniques, such as Metalorganic Chemical Vapor Deposition (MOCVD) and sol-gel spin coating, require high-purity, soluble precursors to create a uniform layer of material on a substrate. researchgate.netelectrochem.org this compound can be used as the yttrium source in precursor solutions for these methods. After deposition onto a suitable substrate (like lanthanum aluminate or strontium titanate), the film undergoes a complex heat treatment and annealing process in an oxygen atmosphere to form the correct crystalline YBCO phase with optimal superconducting characteristics. researchgate.netaemdeposition.com

Table 2: Key Parameters for YBCO Superconductors This table is interactive and may not display correctly in all environments.

| Property | Typical Value for YBCO | Significance |

|---|---|---|

| Superconducting Transition Temp (Tc) | ~93 K | Allows for cooling with liquid nitrogen |

| Crystal Structure | Oxygen-deficient Perovskite | Essential for superconducting properties |

Optoelectronic and Display Technologies

In the fields of optoelectronics and display technology, this compound serves as a precursor for materials that generate or manipulate light. It is particularly important in the synthesis of phosphors, which are critical components in modern lighting and displays.

The compound is applied in the production of phosphors for Light-Emitting Diodes (LEDs) and other display technologies. Yttrium oxide or yttrium-based garnets, such as Yttrium Aluminum Garnet (Y₃Al₅O₁₂ or YAG), serve as excellent host materials for activator ions (dopants) like cerium (Ce³⁺) or europium (Eu³⁺). samaterials.comarxiv.org When a blue or UV LED excites these phosphors, they absorb the high-energy light and re-emit it at a lower energy, typically in the yellow-to-red part of the spectrum. rsc.orgelectrochem.org The combination of the original blue light with the emitted yellow light produces white light, which is the basis for most white LEDs used in general lighting. arxiv.org

The synthesis of these phosphors requires a homogenous mixture of high-purity precursors to ensure uniform doping and optimal luminescent efficiency. This compound provides a soluble source of yttrium that can be easily incorporated into sol-gel or co-precipitation processes to create these advanced phosphor powders.

Phosphor Production for LED Lights and Display Technologies

The synthesis of phosphors for white light-emitting diodes (LEDs) and display technologies frequently utilizes yttrium-based host materials, most notably Yttrium Aluminum Garnet (YAG). These materials are typically doped with rare-earth elements, such as cerium (Ce³⁺), to achieve the desired luminescent properties. The manufacturing processes for these phosphors commonly involve the use of yttrium precursors like yttrium oxide (Y₂O₃) or yttrium nitrate (Y(NO₃)₃).

A thorough review of existing literature does not indicate the use of this compound as a precursor in the synthesis of YAG:Ce or other yttrium-based phosphors for LED and display applications. Research in this area is focused on optimizing synthesis methods to control particle size, morphology, and quantum efficiency, with precursor selection being a critical factor. However, the trifluoromethanesulfonate salt of yttrium has not been identified as a compound of interest in these studies.

Coordination Chemistry and Structural Investigations of Yttrium Iii Trifluoromethanesulfonate Complexes

Hydration and Solvation Studies

Influence of Hydrogen Bonding to Trifluoromethanesulfonate (B1224126) Anions

While the trifluoromethanesulfonate anion is generally considered non-coordinating or weakly coordinating, its oxygen atoms can act as effective hydrogen bond acceptors. In the coordination sphere of yttrium(III) triflate complexes, particularly those containing ligands with hydrogen bond donor functionalities (e.g., aqua ligands, amines, or alcohols), hydrogen bonding to the triflate anion can play a significant role in dictating the supramolecular architecture and solid-state packing of the complex.

Table 1: Representative Hydrogen Bond Parameters in Metal Triflate Complexes Data is illustrative and based on typical values found in related metal-triflate crystal structures.

| Complex Type | H-Bond Donor | H-Bond Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Aqua-Yttrium Complex | Coordinated H₂O | Triflate Oxygen | 2.7 - 2.9 | 160 - 175 |

| Amine-Yttrium Complex | Coordinated R-NH₂ | Triflate Oxygen | 2.8 - 3.1 | 155 - 170 |

Spectroscopic Characterization of Yttrium(III) Trifluoromethanesulfonate Complexes (e.g., NMR, UV-Vis, XAFS)

The characterization of this compound complexes relies on a suite of spectroscopic techniques to elucidate their structure and behavior both in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying these diamagnetic complexes.

¹H NMR : The chemical shifts of ligand protons provide direct evidence of coordination to the yttrium center. Deshielding of proton signals upon complexation is typically observed. In studies of yttrium-flavonoid complexes, small changes in proton chemical shifts in coordinating solvents like DMSO-d₆ suggested that the solvent molecules could displace the ligands, indicating a dynamic equilibrium in solution. scispace.comresearchgate.net

¹⁹F NMR : This technique is particularly useful for monitoring the state of the triflate anion. A coordinated triflate anion will exhibit a different ¹⁹F chemical shift compared to a free, uncoordinated anion in solution. wiley-vch.de For instance, a signal for a coordinated triflate may appear around -77 ppm, while the free anion is typically observed near -79 ppm. wiley-vch.de This allows for a clear distinction between inner-sphere and outer-sphere triflate ions.

⁸⁹Y NMR : Although less common due to the low receptivity and wide chemical shift range of the ⁸⁹Y nucleus, this technique is highly sensitive to the coordination number and symmetry of the yttrium environment. Changes in the ⁸⁹Y chemical shift can provide direct insight into changes in the metal's primary coordination sphere, such as the displacement of triflate by solvent molecules.

UV-Vis Spectroscopy : Since the Y³⁺ ion is colorless and does not have d-d electronic transitions, UV-Vis absorption spectra of its complexes are dominated by ligand-centered transitions (e.g., π→π* or n→π*). Coordination to the yttrium ion can cause shifts in the absorption maxima (either bathochromic or hypsochromic) of the ligands, which can be used to study complex formation and stoichiometry in solution.

X-ray Absorption Fine Structure (XAFS) : XAFS is an ideal technique for determining the local coordination environment of the yttrium ion in both solid and solution states. It provides precise information on the coordination number and the average Y-O and Y-N bond distances. Studies on the hydrated yttrium(III) ion in aqueous solution using XAFS have determined a coordination number of eight, with an average Y-O bond distance of 2.368 Å. researchgate.net This technique is invaluable for understanding the structure of non-crystalline or solvated species.

Table 2: Spectroscopic Data for Characterizing Y(OTf)₃ Complexes

| Technique | Observed Parameter | Typical Information Gained |

|---|---|---|

| ¹H NMR | Ligand proton chemical shifts (δ) | Confirms ligand coordination; detects ligand exchange. |

| ¹⁹F NMR | Triflate fluorine chemical shift (δ) | Distinguishes between coordinated (~-77 ppm) and free (~-79 ppm) triflate anions. wiley-vch.de |

| XAFS | Y-O/Y-N bond distances; Coordination Number | Determines the precise local structure around Y³⁺ in solution and solid states. researchgate.net |

Solid-State Structures versus Solution Behavior

A central theme in the chemistry of this compound is the significant difference between its structure in the solid state and its behavior in solution. This divergence is primarily driven by the weakly coordinating nature of the triflate anion and the Lewis acidity of the Y³⁺ cation.

Solid State : In the solid state, as determined by single-crystal X-ray diffraction, the triflate anion is often found directly coordinated to the yttrium center. Depending on the steric bulk and denticity of the co-ligands, the yttrium ion can exhibit high coordination numbers (often 8 or 9), with one or more triflate ions occupying coordination sites. The structure is often a complex polymer or a discrete molecule where triflates can act as monodentate or bridging ligands.

Solution Behavior : In solution, the behavior is highly dependent on the nature of the solvent.

In strongly coordinating polar solvents such as water, DMSO, or methanol (B129727), the solvent molecules can readily displace the triflate anions from the primary coordination sphere of the yttrium ion. scispace.comresearchgate.net This results in the formation of a solvated yttrium cation, [Y(solvent)ₓ]³⁺, and free triflate anions. The high dielectric constant of these solvents further promotes this dissociation. XAFS and LAXS studies have shown that in aqueous solution, the Y³⁺ ion exists as an eight-coordinate aqua ion, [Y(H₂O)₈]³⁺. researchgate.net

In weakly coordinating solvents such as dichloromethane (B109758) or acetonitrile (B52724), the situation is more complex. The triflate anion is less likely to be fully displaced, and an equilibrium may exist between a fully solvated cation, solvent-separated ion pairs, and contact ion pairs where the triflate remains directly coordinated to the yttrium. NMR spectroscopy, particularly ¹⁹F NMR, is crucial for probing these equilibria by detecting the presence of both coordinated and free triflate species. wiley-vch.de

This difference is critical for understanding the role of Y(OTf)₃ as a Lewis acid catalyst, where the generation of a coordinatively unsaturated, highly electrophilic yttrium species through the dissociation of triflate is often the key to its catalytic activity.

Table 3: Comparison of Yttrium(III) Coordination in Different Phases

| Phase | Typical Method | Coordination Number (CN) | Primary Coordinating Species | Triflate Anion State |

|---|---|---|---|---|

| Solid State (Anhydrous) | X-ray Diffraction | 7 - 9 | Co-ligands + Triflate Oxygen | Coordinated (monodentate or bridging) |

| Aqueous Solution | XAFS/LAXS | 8 | Water (H₂O) | Dissociated / Outer-sphere. researchgate.net |

| Coordinating Organic Solvent (e.g., DMSO) | NMR | Variable | Solvent + Co-ligands | Largely dissociated. researchgate.net |

| Non-coordinating Organic Solvent (e.g., CH₂Cl₂) | NMR | Variable | Co-ligands (+ Triflate Oxygen) | Equilibrium between coordinated and dissociated states. wiley-vch.de |

Mechanistic and Theoretical Studies on Yttrium Iii Trifluoromethanesulfonate Catalysis

Elucidation of Catalytic Mechanisms

The catalytic power of yttrium(III) trifluoromethanesulfonate (B1224126) is rooted in its behavior as a potent Lewis acid. This character dictates its interaction with substrate molecules, guiding them along specific reaction pathways.

As a Lewis acid, the core of yttrium(III) trifluoromethanesulfonate's function is its ability to accept electron pairs from donor molecules, which are typically the reactants in an organic synthesis. The yttrium cation, Y³⁺, possesses empty orbitals that can readily accommodate lone pairs of electrons from heteroatoms like oxygen or nitrogen present in the substrate. This interaction is fundamental to its catalytic role across a wide range of reactions, including the synthesis of α-aminophosphonates, glycosidation reactions, and the preparation of pyridine (B92270) and quinoline (B57606) derivatives. chemicalbook.comscbt.comsigmaaldrich.com The trifluoromethanesulfonate (triflate) counter-ions are excellent leaving groups and are weakly coordinating, which ensures that the Lewis acidity of the yttrium center remains high and accessible for catalysis.

A key aspect of catalysis is the lowering of the activation energy of a reaction. This compound achieves this by stabilizing the transition states and facilitating the formation of crucial reaction intermediates. By coordinating to a substrate, the catalyst polarizes key bonds, making them more susceptible to nucleophilic attack. This coordination stabilizes the developing negative charge in the transition state, thereby lowering the energy barrier to reaction.

Studies involving lanthanide triflates have successfully intercepted and characterized reaction intermediates using techniques like mass spectrometry. nih.gov These investigations reveal that the catalyst is often part of complex intermediates throughout the reaction sequence. For example, in condensation reactions, the catalyst can be part of various charged complexes involving the reactants and products, guiding the step-by-step process of deprotonation and condensation. nih.gov This ability to form and stabilize reactive intermediates is crucial for its catalytic efficiency.

The initial step in most Y(OTf)₃-catalyzed reactions is the coordination of the yttrium ion to a Lewis basic site on the substrate, typically a carbonyl group or an imine nitrogen. nih.govresearchgate.net This coordination has a profound electronic effect on the substrate. For instance, when Y(OTf)₃ coordinates to a carbonyl oxygen, it withdraws electron density, which increases the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group significantly more reactive towards nucleophiles. nih.gov This principle is central to its use in Friedel-Crafts acylations and alkylations, where it promotes regioselective transformations under mild conditions. Similarly, in reactions involving imines, the coordination of the yttrium catalyst to the nitrogen atom activates the C=N bond for nucleophilic addition. researchgate.net

| Catalytic Application | Role of Y(OTf)₃ | Substrate Activated |

| Friedel-Crafts Acylation | Activates the acylating agent | Carbonyl group |

| Glycosidation | Promotes formation of glycosidic bond | Glycosyl fluoride (B91410) |

| Birum–Oleksyszyn Reaction | Catalyzes one-pot, three-component synthesis | Aldehyde and imine intermediates |

| Protection of Carbonyls | Facilitates formation of dithianes/dithiolanes | Carbonyl group |

Computational Chemistry Approaches

To gain deeper insight into the intricate details of catalytic cycles, researchers employ computational chemistry methods. These theoretical tools allow for the examination of structures and energies of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the mechanisms of catalytic reactions, including those involving yttrium complexes. mdpi.comrsc.orgresearchgate.net DFT calculations can accurately predict the electronic structure and geometry of molecules, providing valuable information about bonding and reactivity. mdpi.com In the context of Y(OTf)₃ catalysis, DFT can be used to model the coordination of the catalyst to substrates, calculate the energetics of different reaction pathways, and characterize the structures of transition states. rsc.org For instance, DFT studies on yttrium-catalyzed cycloaddition of CO₂ to epoxides have been used to investigate mechanistic pathways, helping to elucidate the role of the catalyst in activating the reactants. rsc.org These calculations provide a molecular-level understanding of how the catalyst facilitates bond breaking and bond formation.

A primary goal of computational studies in catalysis is to map out the complete reaction pathway and its associated energy profile. nih.govarxiv.orgethz.ch By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. arxiv.orgresearchgate.net This allows for the identification of the rate-determining step of the reaction—the transition state with the highest energy—and provides a quantitative measure of the reaction's activation energy. nih.gov Computational methods like the string method can be employed to find the minimum-energy pathway (MEP) connecting reactants and products. nih.gov For Y(OTf)₃-catalyzed reactions, these models can compare different possible mechanisms, explain observed selectivities, and ultimately guide the design of more efficient catalytic systems. youtube.com

| Computational Method | Application in Catalysis | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules. | Geometries of intermediates and transition states; reaction energetics. |

| Minimum Energy Pathway (MEP) Search | Identification of the most likely reaction route on the potential energy surface. | Step-by-step mechanism; visualization of molecular transformations. |

| Frequency Calculations | Characterization of stationary points on the potential energy surface. | Confirmation of minima (reactants, products) and transition states; zero-point energies. |

Theoretical Prediction of Stereoselectivity

Theoretical and mechanistic studies offer significant insights into the stereochemical outcomes of reactions catalyzed by this compound, often in conjunction with chiral ligands. The prediction of stereoselectivity is frequently rationalized by examining the transition state geometries and the non-covalent interactions that favor the formation of one stereoisomer over another.

In the context of the Y(OTf)₃-salazin-catalyzed asymmetric aldol (B89426) condensation, a proposed mechanism explains the observed high enantioselectivity. The stereoselectivity is attributed to a significant π–stacking interaction between the electron-deficient aromatic aldehydes and the electron-rich vicinal iminophenol group within the chiral ligand backbone. mdpi.com The benzene (B151609) ring of the ligand, enriched by a strong electron-donating hydroxyl group, interacts favorably with the aromatic aldehyde, leading to a more stable transition state for the formation of a specific enantiomer. mdpi.com

A proposed catalytic cycle for the asymmetric aldol condensation of an aromatic aldehyde and acetone (B3395972), catalyzed by a Y(OTf)₃-tridentate ligand complex, illustrates this principle. The geometry of the transition state is organized by the coordination of the yttrium center to the ligand and the reactants. This arrangement facilitates a facial-selective attack on the aldehyde, dictated by the aforementioned π–stacking interactions. mdpi.com

The experimental results from these catalytic reactions provide the basis for theoretical modeling. The variation in enantiomeric excess (ee) with different reactants and conditions can be correlated with the strength and nature of these non-covalent interactions in the predicted transition states. For instance, the Y(OTf)₃ and salazin-ⁱPr catalyzed reaction between 4-nitrobenzaldehyde (B150856) and acetone shows a marked dependence of enantioselectivity on temperature, achieving 98% ee at 0 °C. mdpi.com

Interactive Table 1: Y(OTf)₃-Salazin-ⁱPr Catalyzed Aldol Condensation of 4-Nitrobenzaldehyde and Acetone at Various Temperatures. mdpi.com

| Entry | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 40 | 96-98 | 89 |

| 2 | 20 | 96-98 | 88 |

Similarly, the diastereoselectivity and enantioselectivity in the reaction with cycloalkanones are also rationalized by these theoretical models. The results indicate that the anti-diastereomeric products generally exhibit higher enantioselectivities than the corresponding syn-diastereomers. mdpi.com

Interactive Table 2: Catalytic Asymmetric Aldol Condensation of Cycloalkanones Catalyzed by Y(OTf)₃. mdpi.com

| Aldehyde | Cycloalkanone | Product | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) (anti) | Enantiomeric Excess (ee, %) (syn) |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclopentanone | 5a | 98 | 98:2 | 98 | 80 |

| 4-Nitrobenzaldehyde | Cyclohexanone | 5b | 98 | 99:1 | 99 | 82 |

| 4-Chlorobenzaldehyde | Cyclopentanone | 5c | 96 | 98:2 | 98 | 81 |

These findings underscore the power of theoretical predictions in understanding and optimizing stereoselective transformations catalyzed by this compound. By identifying the key interactions in the transition state, it is possible to rationalize the observed stereochemical outcomes and guide the design of more effective chiral ligands and reaction conditions.

Green Chemistry Principles and Sustainable Applications

Integration of Green Chemistry Principles in Yttrium(III) Trifluoromethanesulfonate (B1224126) Catalysis

The application of Yttrium(III) trifluoromethanesulfonate in organic synthesis exemplifies several key principles of green chemistry, aiming to create processes that are more efficient, less hazardous, and environmentally responsible. Its utility is particularly noted in its ability to facilitate reactions with high atom economy, reduce the reliance on hazardous materials, and promote energy efficiency. unimi.it

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Catalytic reactions, particularly addition reactions, are inherently atom-economical as they facilitate the combination of substrates without generating stoichiometric byproducts. This compound excels as a catalyst for such transformations.

Detailed research has demonstrated the effectiveness of Y(OTf)₃ in promoting reactions like the Michael addition and Diels-Alder cycloaddition, which are classic examples of atom-economical processes. researchgate.net In these reactions, all or nearly all the atoms of the reactants are integrated into the product. For instance, the Y(OTf)₃-catalyzed Michael addition of indoles to benzylidene malonates proceeds efficiently, forming a new carbon-carbon bond and incorporating the entirety of both reactant molecules into the final structure. researchgate.net Similarly, the Diels-Alder reaction, a powerful tool for constructing cyclic molecules, benefits from Y(OTf)₃ catalysis, achieving high yields and stereoselectivity while maintaining 100% theoretical atom economy. researchgate.net

A major goal of green chemistry is to minimize or eliminate the use and generation of substances hazardous to human health and the environment. This compound contributes significantly to this objective in two primary ways: by enabling the use of safer solvents and by functioning as a recyclable catalyst.

Unlike many traditional Lewis acids, such as aluminum chloride, which are highly sensitive to moisture and require stringent anhydrous (water-free) organic solvents, Y(OTf)₃ is stable and active in the presence of water. unimi.it This property is revolutionary, as it permits reactions to be conducted in aqueous media, the most environmentally benign solvent. Furthermore, its effectiveness has been demonstrated in other green solvent alternatives, such as ionic liquids, which offer benefits of low volatility and recyclability. For example, the Friedel-Crafts acylation of indoles has been successfully carried out using Y(OTf)₃ in the ionic liquid [BMI]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate), providing a greener alternative to volatile organic compounds (VOCs). researchgate.net

The development of heterogeneous catalytic systems further enhances the green profile of Y(OTf)₃. By immobilizing the catalyst on an insoluble support like silica (B1680970), it can be easily separated from the reaction mixture by simple filtration and reused in subsequent reaction cycles. unimi.it This approach avoids the need for complex and energy-intensive separation processes and minimizes catalyst waste. Research on silica-supported Y(OTf)₃ has shown its successful application and recyclability in Michael addition reactions. The catalyst was recovered and reused multiple times without a significant drop in activity, demonstrating a practical strategy for reducing catalyst consumption and waste. unimi.it

The sixth principle of green chemistry advocates for conducting chemical reactions at ambient temperature and pressure to reduce energy requirements. This compound is an effective catalyst under mild conditions, often enabling reactions to proceed efficiently at room temperature, thereby eliminating the need for heating or cooling and conserving energy.

A notable example is the synthesis of polysubstituted quinolines. The reaction of 2-aminoaryl ketones with α-methylene ketones proceeds smoothly in the presence of a catalytic amount of Y(OTf)₃ at room temperature, affording excellent yields of the desired heterocyclic products. researchgate.net This contrasts with many traditional methods that require elevated temperatures.

Furthermore, Y(OTf)₃ has been shown to catalyze reactions under solvent-free conditions, which represents a significant step forward in energy efficiency and waste reduction. By eliminating the solvent, the process avoids the energy-intensive steps of solvent heating, distillation, and recovery. Microwave irradiation, another energy-efficient technique, has been paired with Y(OTf)₃ catalysis to dramatically shorten reaction times from hours to minutes. researchgate.netruc.dk The Friedel-Crafts acylation of indoles using Y(OTf)₃ in an ionic liquid under microwave irradiation is a prime example of this synergy, combining a recyclable catalyst, a green solvent, and an energy-efficient heating method. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing Yttrium(III) trifluoromethanesulfonate, and how do reaction conditions influence purity?

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures are derived from analogous lanthanide triflate SDS:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter .

- Waste Disposal : Collect residues in sealed containers for hazardous waste treatment; avoid aqueous disposal due to potential environmental persistence .

- Emergency Response : For skin contact, rinse with water for 15 minutes; consult SDS for lanthanide triflate analogs (e.g., Scandium(III) triflate) .

Q. How is this compound utilized as a Lewis acid catalyst in organic synthesis?

Yttrium triflate catalyzes reactions such as Friedel-Crafts alkylation and esterification due to its strong Lewis acidity and moisture tolerance. Methodological considerations:

- Reaction Setup : Use 5-10 mol% catalyst loading in dichloromethane or acetonitrile at room temperature .

- Substrate Scope : Effective for activated aromatics (e.g., anisole) and aliphatic alcohols .

- Mechanistic Insight : The Y³⁺ ion coordinates to electron-rich substrates, polarizing bonds and accelerating nucleophilic attack .

Example Reaction : Esterification of benzyl alcohol with acetic anhydride:

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound complexes, and how are data interpreted?

Advanced characterization methods include:

- X-ray Crystallography : Resolve coordination geometry (e.g., octahedral vs. trigonal prismatic) in single crystals grown from DMF/water mixtures .

- NMR Spectroscopy : ¹⁹F NMR detects triflate counterion dynamics (δ = -78 ppm in CD₃CN) .

- Thermogravimetric Analysis (TGA) : Determine hydration state (e.g., xH₂O) by mass loss at 100–150°C .

Case Study : In MOF synthesis, Y(OTf)₃ with 2,5-thiophenedicarboxylic acid showed a 3D network via SCXRD, with Y³⁺ in a distorted octahedral environment .

Q. How does this compound compare to other lanthanide triflates in asymmetric catalysis?

Q. What are the unresolved challenges in using this compound for large-scale synthesis, and how can they be addressed?

Key limitations and solutions:

- Hygroscopicity : The anhydrous form absorbs moisture rapidly, requiring storage in gloveboxes or desiccators .

- Cost-Efficiency : High purity (>98%) Y(OTf)₃ is expensive; alternatives include in-situ generation from YCl₃ and AgOTf .

- Reusability : Immobilize on silica or polymer supports to enable catalyst recycling without significant activity loss .

Contradictions in Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.